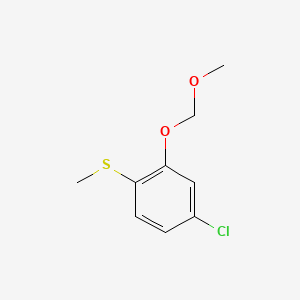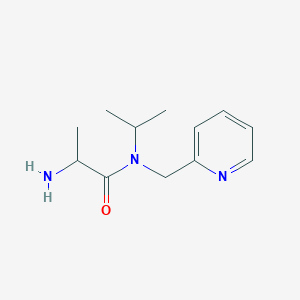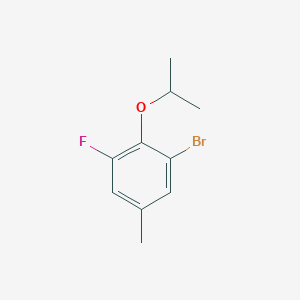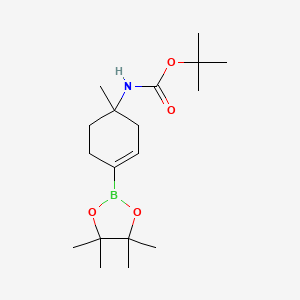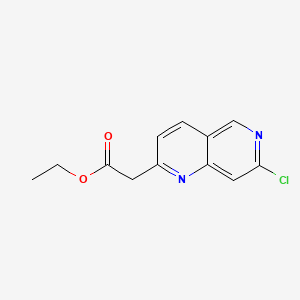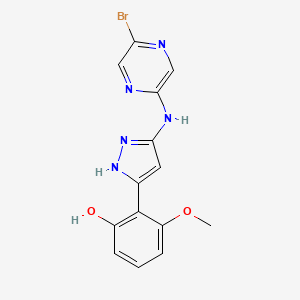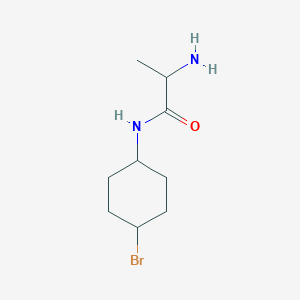![molecular formula C14H23NO4 B14776898 2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid](/img/structure/B14776898.png)
2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[3.1.1]heptane ring system, which is further substituted with a carboxymethyl group and an aminoacetic acid moiety. The molecular formula of this compound is C14H23NO4, and it has a molecular weight of 269.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid typically involves the following steps:
Formation of the bicyclo[3.1.1]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the carboxymethyl group: This step involves the carboxylation of the bicyclic ring system using carbon dioxide under high pressure and temperature.
Aminoacetic acid substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides can replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptane: A structurally similar compound with a bicyclic ring system but lacking the carboxymethyl and aminoacetic acid groups.
2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid: Another similar compound with an amino group and a carboxylic acid group on the bicyclic ring system.
Uniqueness
2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid is unique due to the presence of both carboxymethyl and aminoacetic acid groups on the bicyclic ring system. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19) |
Clé InChI |
WGDFPVCXQIKGKL-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
